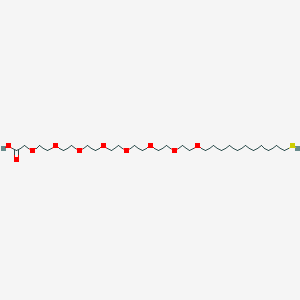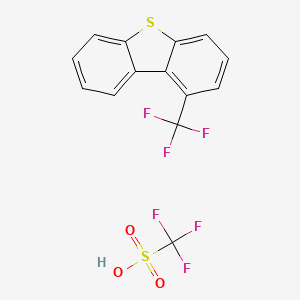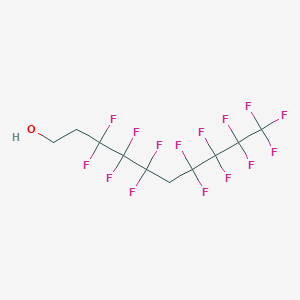
3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol is a fluorinated alcohol compound characterized by its high degree of fluorination. This compound is known for its unique properties, including high thermal stability, hydrophobicity, and chemical resistance. These attributes make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol typically involves the fluorination of decan-1-ol. One common method is the electrochemical fluorination process, where decan-1-ol is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the highly fluorinated product.
Industrial Production Methods: Industrial production of this compound often employs large-scale electrochemical fluorination due to its efficiency and scalability. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to ensure the safety and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into less fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of perfluorinated ketones or carboxylic acids.
Reduction: Formation of partially fluorinated alcohols or hydrocarbons.
Substitution: Formation of perfluorinated alkyl halides or amines.
Aplicaciones Científicas De Investigación
3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins and as a component in fluorinated surfactants for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of fluorinated coatings, lubricants, and repellents due to its hydrophobic and oleophobic properties.
Mecanismo De Acción
The mechanism by which 3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The high degree of fluorination imparts strong hydrophobic and lipophobic characteristics, allowing it to form stable monolayers on surfaces and to interact with hydrophobic regions of proteins and other biomolecules. This interaction can alter the physical properties of surfaces and enhance the stability and solubility of compounds in various environments.
Comparación Con Compuestos Similares
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl thiol
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl isocyanate
Comparison: 3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol is unique due to its specific structure and the presence of a hydroxyl group, which allows for a wide range of chemical modifications and applications. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it versatile for various industrial and research applications.
Propiedades
Fórmula molecular |
C10H7F15O |
|---|---|
Peso molecular |
428.14 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-pentadecafluorodecan-1-ol |
InChI |
InChI=1S/C10H7F15O/c11-4(12,1-2-26)7(17,18)5(13,14)3-6(15,16)8(19,20)9(21,22)10(23,24)25/h26H,1-3H2 |
Clave InChI |
MFLXJBFBPKLVCA-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C(C(C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



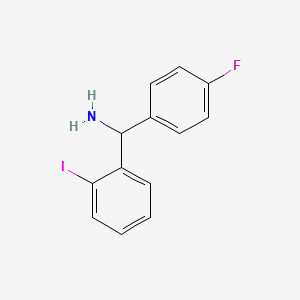
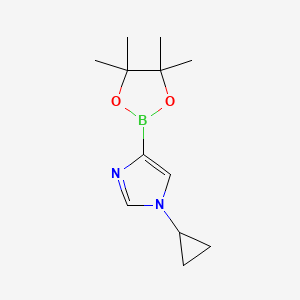
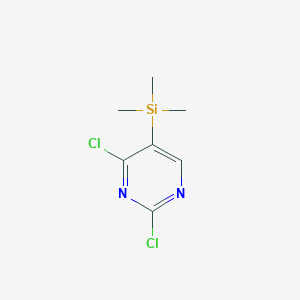
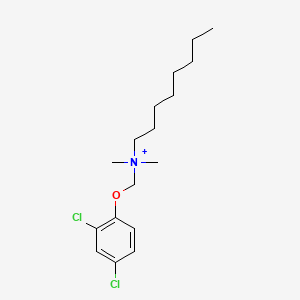
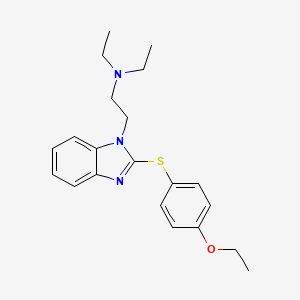
![5,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B12818609.png)
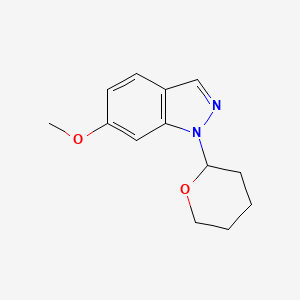

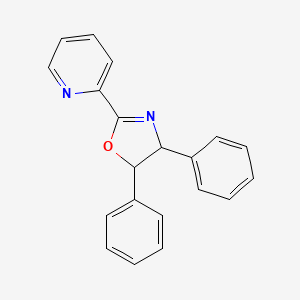
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate](/img/structure/B12818626.png)
